(+/-)-11-Hydroxy-delta9-THC-D3

Catalog No.
S1786808
CAS No.
362044-74-4
M.F
C21H27D3O3
M. Wt
333.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-11-Hydroxy-delta9-THC-D3

CAS Number

362044-74-4

Product Name

(+/-)-11-Hydroxy-delta9-THC-D3

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(5,5,5-trideuteriopentyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C21H27D3O3

Molecular Weight

333.5

InChI

InChI=1S/C21H30O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-12,16-17,22-23H,4-9,13H2,1-3H3/t16-,17-/m1/s1/i1D3

InChI Key

YCBKSSAWEUDACY-MVOYJBSWSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)CO)O

Synonyms

(±)-11-hydroxy-Δ9-Tetrahydrocannabinol-d3

(+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 is a synthetic analog of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is characterized by the presence of a hydroxyl group at the 11th carbon position, which significantly influences its biological activity and receptor interactions. The "D3" designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen, enhancing its stability and making it useful as an internal standard in analytical chemistry .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, specifically 11-keto-delta9-tetrahydrocannabinol.
  • Reduction: The hydroxyl group can be reduced to regenerate delta-9-tetrahydrocannabinol.
  • Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Chromium trioxide (CrO3) in acetic acid is typically used.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether serves as a common reducing agent.
  • Substitution: Various nucleophiles such as halides or amines can be utilized in the presence of a base.

(+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 is an active metabolite of delta-9-tetrahydrocannabinol and acts as a potent agonist at cannabinoid receptors. Its unique structure allows for enhanced binding affinity and potency compared to its parent compound, making it significant for therapeutic applications. Research has indicated potential benefits in areas such as pain relief, anti-inflammatory effects, and neuroprotection .

The synthesis of (+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 typically involves the hydroxylation of delta-9-tetrahydrocannabinol. This process can be achieved through various oxidation methods, with a common approach being the use of chromium trioxide in acetic acid. The reaction conditions must be carefully controlled to ensure selectivity for the 11th carbon position.

In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, ensuring high yield and purity. Purification techniques such as chromatography are often utilized to isolate the desired compound from by-products .

(+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 has numerous applications in scientific research:

  • Analytical Chemistry: It serves as a reference standard for quantifying cannabinoids in biological samples.
  • Biological Studies: Investigated for effects on cellular signaling pathways and receptor interactions.
  • Pharmaceutical Development: Explored for therapeutic potential in pain management and other medical conditions.
  • Quality Control: Used in the cannabis industry for quality assurance of cannabinoid products .

Research has shown that (+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 interacts with cannabinoid receptors in a manner similar to delta-9-tetrahydrocannabinol but with enhanced potency. Studies have focused on its role in modulating various physiological processes through these interactions, contributing to its potential therapeutic effects .

Similar Compounds

  • Delta-9-Tetrahydrocannabinol: The primary psychoactive component of cannabis.
  • 11-Keto-delta9-tetrahydrocannabinol: An oxidized derivative of delta-9-tetrahydrocannabinol.
  • Cannabidiol: A non-psychoactive cannabinoid known for its therapeutic potential.

Uniqueness

(+/-)-11-Hydroxy-delta9-tetrahydrocannabinol-D3 stands out due to its enhanced binding affinity and specificity for cannabinoid receptors compared to delta-9-tetrahydrocannabinol. Its hydroxyl group at the 11th position allows for more targeted interactions, making it particularly valuable for research into cannabinoid-based therapies .

This compound's distinct properties also make it a crucial tool in analytical methods for studying cannabinoids and their metabolites, further underscoring its significance in both research and clinical contexts.

Hydroxylation Strategies for Delta9-THC Precursor Functionalization

The synthesis of (+/-)-11-Hydroxy-delta9-THC-D3 requires sophisticated hydroxylation methodologies targeting the C-11 position of delta9-tetrahydrocannabinol precursors [2] [15]. Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, represent the primary enzymatic systems for achieving regioselective hydroxylation of delta9-THC substrates [15] [21]. The CYP2C9 enzyme demonstrates exceptional selectivity for 11-hydroxylation, catalyzing the conversion with turnover rates of 19.2 nmol/min/nmol CYP for delta9-THC substrates [21]. Human liver microsomes containing CYP2C9 achieve optimal hydroxylation when supplemented with NADPH cofactors under controlled temperature conditions [5] [15].

Alternative biotransformation approaches utilize alkane-degrading bacterial strains, including Rhodococcus, Mycobacterium, Gordonia, and Dietzia species [4] [16]. These gram-positive microorganisms demonstrate the capacity to transform delta9-THC into hydroxylated derivatives through aerobic fermentation processes [4] [16]. Approximately 15% of screened alkane-degrading strains successfully produce polar hydroxylated metabolites, with yields ranging from 10-20% depending on strain selection and cultivation conditions [4] [16].

Table 1: Hydroxylation Strategies for Delta9-THC Precursor Functionalization

MethodTarget PositionSubstrateReaction ConditionsYield (%)Reference
Cytochrome P450 2C911-HydroxylationDelta9-THCMicrosomal enzymes, NADPHVariableCYP2C9 specificity
Cytochrome P450 3A47α-, 7β-HydroxylationDelta9-THCMicrosomal enzymes, NADPHVariableCYP3A4 involvement
Microbial Biotransformation (Rhodococcus)Alkyl Chain HydroxylationDelta9-THCAlkane-degrading bacteria, aerobic15-20Gram-positive strains
Microbial Biotransformation (Mycobacterium)Multiple Hydroxylation SitesDelta9-THCAlkane-degrading bacteria, aerobic10-15Biotransformation studies
Acid-Catalyzed CyclizationPhenolic HydroxylationCannabidiol (CBD)Acid catalyst, controlled temperature80-95Flow chemistry methods
Enzymatic HydroxylationC-11 HydroxylationDelta9-THCLiver microsomes, cofactorsVariableMetabolic pathways

Chemical hydroxylation approaches face significant challenges due to the thermal instability of delta9-THC, which readily converts to delta8-THC under mild acidic conditions [16]. Microbial biotransformation emerges as a more viable alternative, offering superior selectivity and yield compared to traditional chemical methods [16]. Large-scale biotransformation utilizes 500-mL flask systems containing 100 mL E4T medium with n-alkane vapor phase supplementation [4]. Metabolite production occurs on 1-10 mg scales through 24-hour incubation periods at 30°C with orbital shaking at 300 rpm [4].

Deuterium Incorporation Techniques: Kinetic Isotope Effect Optimization

Deuterium incorporation into 11-hydroxy-delta9-THC structures requires specialized labeling strategies that maximize isotopic enrichment while preserving molecular integrity [7] [8]. Metal-free acid-catalyzed deuteration methods demonstrate exceptional efficiency, achieving high levels of deuterium incorporation at activated aromatic positions with quantitative yields [7]. These methodologies utilize deuterium oxide in combination with organic acid catalysts to facilitate isotopic exchange at specific carbon centers [7] [32].

The kinetic isotope effect plays a crucial role in deuterated cannabinoid metabolism, with deuterium substitution significantly altering metabolic clearance rates [8] [12]. Primary kinetic isotope effects for deuterated compounds typically range from 2.5 to 7.2, depending on the position and extent of deuterium incorporation [8] [32]. When deuterium occupies metabolically labile positions, substantial decreases in intrinsic clearance occur, with isotope effects reaching 8.3-fold reductions in certain cytochrome P450-mediated reactions [8].

Table 2: Deuterium Incorporation Techniques and Kinetic Isotope Effects

TechniqueDeuterium SourceTarget PositionsIncorporation Efficiency (%)Kinetic Isotope Effect (kH/kD)Applications
Acid-Catalyzed DeuterationD2O/AcidAromatic carbons85-952.5-4.2Metabolic studies
Metal-Free DeuterationD2O/Organic acidsActivated positions90-983.1-5.8Pharmaceutical research
Tritium ExchangeTritiated precursorsMultiple sites95-994.5-7.2Mechanistic studies
Synthetic Deuterium LabelingDeuterated reagentsSpecific carbons98-991.2-2.1Internal standards
Enzymatic Deuterium ExchangeD2O/Enzyme systemsMetabolic sites70-853.8-6.5Biomarker studies
Solvent Deuterium ExchangeDeuterated solventsExchangeable protons60-801.5-3.2Analytical chemistry

Synthetic deuterium labeling utilizes isotopically enriched starting materials to achieve site-specific deuterium incorporation [31] [33]. Carbon-13 labeled olivetol serves as a precursor for synthesizing carbon-13 and deuterium dual-labeled tetrahydrocannabinol derivatives [31]. The synthetic route employs condensation reactions with (+)-apoverbenone in the presence of nitromethane as co-solvent, reducing synthetic steps from three to two while maintaining high isotopic purity [31].

Enzymatic deuterium exchange mechanisms involve cytochrome P450 systems operating in deuterated solvent environments [32]. These approaches achieve selective deuterium incorporation at metabolically active sites while preserving the overall molecular architecture [32]. The unbound fraction of deuterated cannabinoids in microsomal incubations ranges from 0.030 to 0.45, with deuterated glucuronide conjugates exhibiting significantly higher free fractions compared to parent compounds [15].

Continuous Flow Reactor Systems for Large-Scale Synthesis

Continuous flow reactor technology provides superior control over reaction parameters critical for selective (+/-)-11-Hydroxy-delta9-THC-D3 synthesis [9] [13]. Two-feed continuous flow systems utilize separate syringe pumps for substrate introduction and acid solution delivery, combining streams within tee-piece connectors before entering reactor coils [9] [13]. This configuration maintains isothermal conditions throughout the reaction zone, preventing exothermic complications associated with batch processes [9] [13].

Aluminum trichloride emerges as an optimal catalyst for flow-based delta9-THC synthesis, achieving greater than 99% conversion with 92% selectivity toward delta9-THC products [9] [13]. Optimized reaction conditions employ 0.2 equivalents of aluminum trichloride at 37°C with 18-minute residence times [9] [13]. Peristaltic pump systems handle aluminum trichloride suspensions effectively, enabling consistent catalyst delivery throughout extended production runs [9] [13].

Table 3: Continuous Flow Reactor Parameters for Large-Scale Synthesis

Reactor TypeCatalyst/ReagentTemperature (°C)Residence Time (min)Conversion (%)Selectivity (%)Throughput (g/h)
Packed Bed ReactorAlCl3 (0.2 equiv)3718>9992 (Delta9-THC)1.02
Tubular Flow ReactorTMSOTf10158383 (Delta9-THC)0.8
Microreactor SystemBF3·OEt2-10 to 02-1594-9780-87 (Delta9-THC)0.5-0.7
Coil ReactorMontmorillonite K10Room temperature59884 (Delta9-THC)0.6
Two-Feed Flow SystemMixed acid systemsVariable30-5075-90VariableVariable
Peristaltic Pump SystemAlCl3 suspension3718>9990-92 (Delta9-THC)1.0

Large-scale production demonstrations involve 13.3 mmol substrate processing over 470-minute operation periods, achieving consistent throughput of 1.02 g/h [9] [13]. The system maintains stable performance throughout extended runs, with combined fractions showing greater than 99% conversion and 90% assay NMR yield [9] [13]. After filtration and dichloromethane removal, isolated delta9-THC products achieve 97% yield, demonstrating the robustness of continuous flow protocols [9] [13].

Trimethylsilyl trifluoromethanesulfonate represents an alternative flow catalyst, providing rapid reaction rates with 97% conversion and 81% selectivity within 2-minute residence times [9] [13]. However, precise temporal control becomes critical due to rapid overreaction to delta8-THC products [9] [13]. Boron trifluoride diethyl etherate systems operate effectively at 10°C with 15-minute residence times, yielding 83% delta9-THC selectivity alongside 15% delta8-iso-THC formation [9] [13].

Chromatographic Purification Protocols and Purity Validation

Preparative high-performance liquid chromatography represents the primary purification methodology for achieving pharmaceutical-grade (+/-)-11-Hydroxy-delta9-THC-D3 [10] [22] [23]. Reversed-phase C18 columns with 5-10 μm particle sizes provide optimal separation efficiency for cannabinoid mixtures [22] [23]. Mobile phase compositions utilize water-acetonitrile-formic acid gradients with 0.028% formic acid concentration and 73% acetonitrile achieving superior resolution between delta9-THC and delta8-THC isomers [11] [22].

Column and injection volume ratios follow analytical chromatography protocols, limiting preparative advantages in terms of throughput and solvent consumption [22]. Current reversed-phase HPLC methods produce milligram quantities of pure cannabinoids while consuming hundreds of milliliters of organic solvents [22]. Sample loading capacities range from 100-500 mg per injection cycle, with flow rates maintained at 50-100 mL/min for optimal separation [23].

Table 4: Chromatographic Purification Methods and Purity Validation

MethodStationary PhaseMobile PhaseFlow Rate (mL/min)Sample Loading (mg)Purity Achieved (%)Recovery (%)Analysis Time (min)
Preparative HPLC (C18)C18 (5-10 μm)Water/Acetonitrile/Formic acid50-100100-50093-9777-8520-30
Normal Phase HPLCSilica gelHexane/Ethyl acetate1-510-5085-9270-8015-25
Chiral HPLC (Polysaccharide CSP)Chiralpak columnsHexane/Isopropanol0.5-21-10>9985-9518-25
Flash ChromatographySilica gel (40-63 μm)Hexane/Dichloromethane20-50500-200080-9065-75Batch process
Supercritical Fluid ChromatographyBEH 2-EPCO2/Methanol3-550-20088-9580-8810-15
Ion Exchange ChromatographyStrong cation exchangeAqueous buffers1-310-10075-8560-7025-35

Chiral stationary phases utilizing polysaccharide-based columns achieve exceptional resolution for enantiomeric cannabinoid separation [24] [28]. Chiralpak columns operating under normal-phase conditions with hexane-isopropanol mobile phases demonstrate complete baseline resolution of (+) and (-) enantiomers [24] [28]. These systems achieve greater than 99% purity with 85-95% recovery rates, making them ideal for preparing enantiopure reference standards [24] [28].

Gas chromatography-mass spectrometry tandem mass spectrometry represents the gold standard for cannabinoid quantification in forensic and clinical applications [1] [2]. The technique demonstrates exceptional sensitivity and specificity when coupled with deuterated internal standards, particularly (+/-)-11-Hydroxy-delta9-THC-D3.

Instrumental Configuration and Operating Parameters

Contemporary gas chromatography-mass spectrometry tandem mass spectrometry systems utilize capillary columns with dimensions of 30 meters by 0.25 millimeters internal diameter and 0.25 micrometer film thickness [1] [3]. The most commonly employed stationary phases include DB-5MS and HP-5MS, which provide optimal thermal stability and chromatographic resolution for cannabinoid analysis [3] [4]. Helium carrier gas flows at rates between 1.0 and 1.2 milliliters per minute ensure consistent analyte transport and peak shape [1] [3].

Temperature programming protocols typically initiate at 100 degrees Celsius with a one-minute hold, followed by ramping at 30 degrees Celsius per minute to 300 degrees Celsius, maintaining the final temperature for five minutes [1]. Injector temperatures are maintained at 280 degrees Celsius, while ion source and interface temperatures operate at 230 and 280 degrees Celsius respectively [1] [3].

Mass Spectrometric Detection Parameters

The mass spectrometric detection employs electron impact ionization operating in selected ion monitoring mode for enhanced sensitivity [3] [4]. Primary quantification ions for (+/-)-11-Hydroxy-delta9-THC-D3 include mass-to-charge ratios of 334.2 for the precursor ion, with characteristic product ions at 316.1 and 271.0 [5] [6]. These fragmentation patterns provide unambiguous identification and quantification capabilities [3] [5].

Deuterated internal standards demonstrate superior analytical performance compared to non-deuterated alternatives due to their nearly identical physicochemical properties while maintaining distinct mass spectrometric signatures [7]. The three-deuterium substitution in (+/-)-11-Hydroxy-delta9-THC-D3 provides sufficient mass shift for accurate quantification while maintaining chromatographic co-elution with the target analyte [3] [7].

Analytical Performance Characteristics

Modern gas chromatography-mass spectrometry tandem mass spectrometry methods achieve limits of detection as low as 0.5 picomoles per 100 microliters for 11-hydroxy-tetrahydrocannabinol [8]. Limits of quantification typically range from 2 picomoles per 100 microliters to 0.25 nanograms per milliliter, depending on matrix complexity and instrumentation configuration [8] [3].

Linear dynamic ranges extend from 0.125 to 100 nanograms per milliliter with correlation coefficients exceeding 0.992 [3] [4]. Intra-day precision values consistently remain below 8.47 percent relative standard deviation, while inter-day precision demonstrates values less than 6.67 percent relative standard deviation [1] [3]. Accuracy measurements, expressed as percent bias, typically fall within ± 8.33 percent of theoretical values [1] [3].

Liquid Chromatography-Mass Spectrometry Tandem Mass Spectrometry Approaches for Metabolite Differentiation

Liquid chromatography-mass spectrometry tandem mass spectrometry methodologies provide complementary analytical capabilities for cannabinoid analysis, particularly excelling in the differentiation of closely related metabolites and conjugated species [9] [10] [11].

Chromatographic Separation Strategies

Contemporary liquid chromatography-mass spectrometry tandem mass spectrometry systems employ various stationary phase chemistries to achieve optimal cannabinoid separation [12] [13]. Carbon-18 columns remain the most widely utilized, with dimensions ranging from 50 to 150 millimeters length and 2.1 to 4.6 millimeters internal diameter [14] [15]. Particle sizes between 1.7 and 5.0 micrometers provide optimal balance between resolution and back pressure considerations [12] [16].

Alternative stationary phases, including carbon-18-amide and fluorinated phenyl phases, demonstrate enhanced selectivity for specific cannabinoid isomers [17] [18]. The FluoroPhenyl chemistry proves particularly effective for differentiating delta-8-tetrahydrocannabinol and delta-9-tetrahydrocannabinol isomers, which exhibit identical molecular weights and similar fragmentation patterns [17] [18].

Mobile phase compositions typically consist of water containing 0.1 percent formic acid as the aqueous component and acetonitrile or methanol as the organic modifier [14] [15]. Gradient elution profiles optimize retention and peak shape across the diverse polarity range exhibited by cannabinoids and their metabolites [11] [12].

Mass Spectrometric Detection and Quantification

Electrospray ionization operates in positive mode for most cannabinoids, with switching to negative mode required for specific metabolites such as tetrahydrocannabinol-carboxylic acid-glucuronide [9] [19]. Multiple reaction monitoring employs two or more transitions per analyte to ensure unambiguous identification [14] [15].

For (+/-)-11-Hydroxy-delta9-THC-D3, the primary quantification transition monitors the precursor ion at mass-to-charge ratio 334.2 fragmenting to product ion 316.1 [19] [5]. Secondary transitions include 334.2 to 271.0, providing additional specificity and confirmation [5] [6].

Method Performance and Validation

Liquid chromatography-mass spectrometry tandem mass spectrometry methods demonstrate lower limits of quantification ranging from 0.5 to 4.0 nanograms per milliliter depending on the specific analyte and matrix [9] [10]. Linear ranges typically extend from the lower limit of quantification to 100 nanograms per milliliter with correlation coefficients exceeding 0.99 [9] [14].

Matrix effects, a significant consideration in liquid chromatography-mass spectrometry tandem mass spectrometry analysis, typically range from -10 to +32.5 percent for cannabinoids in biological matrices [9] [20]. Extraction efficiencies vary between 42.4 and 81.5 percent, with higher recoveries generally achieved for neutral cannabinoids compared to polar metabolites [9] [20].

Solid-Phase Extraction Optimization for Biological Matrices

Solid-phase extraction represents the most critical sample preparation step in cannabinoid analysis, requiring careful optimization to achieve adequate recovery and matrix cleanup while maintaining method robustness [21] [22] [23].

Sorbent Selection and Cartridge Configuration

Multiple solid-phase extraction sorbent chemistries demonstrate effectiveness for cannabinoid extraction from biological matrices [21] [22]. Mixed-mode cation exchange sorbents, exemplified by Bond Elut Certify II LRC cartridges, provide simultaneous retention of neutral and acidic cannabinoids through both hydrophobic and ionic interactions [1] [24].

CEREX Polycrom THC cartridges, containing 35 milligrams of sorbent in 3 cubic centimeter format, offer optimized selectivity specifically for tetrahydrocannabinol and related compounds [21] [3]. These cartridges demonstrate superior performance for the dual elution strategy required to separate neutral cannabinoids from acidic metabolites [21].

Alternative configurations include UCT CSTHC206 cartridges (200 milligrams per 6 milliliters) and Chromabond Drug II cartridges (200 milligrams per 3 milliliters), each optimized for specific analytical workflows [22] [10]. HybridSPE-Phospholipid cartridges provide specialized matrix cleanup for liquid chromatography-mass spectrometry tandem mass spectrometry applications by selectively removing phospholipids that interfere with electrospray ionization [25].

Extraction Protocol Optimization

Optimal solid-phase extraction protocols require careful attention to conditioning, loading, washing, and elution steps [21] [23]. Conditioning typically employs methanol followed by aqueous buffer solutions to prepare the sorbent for sample application [1] [21]. Sodium acetate buffer at pH 7.0, mixed with methanol in 95:5 volume ratio, provides optimal conditioning for mixed-mode sorbents [1].

Sample loading protocols often incorporate protein precipitation using acetonitrile prior to solid-phase extraction application [1] [10]. This pre-treatment removes protein interference while maintaining analyte stability [10] [20]. Loading volumes typically range from 1 to 5 milliliters depending on expected analyte concentrations and cartridge capacity [21] [22].

Washing procedures employ carefully selected solvent systems to remove matrix interferences while retaining target analytes [21] [23]. Common wash solutions include water-acetonitrile-ammonium hydroxide mixtures (84:15:1 volume ratio) for initial cleanup, followed by organic solvent washes to remove lipophilic interferences [21].

Elution Strategy Development

Dual elution strategies prove essential for comprehensive cannabinoid analysis due to the significant polarity differences between neutral cannabinoids and acidic metabolites [21] [3]. Initial elution employs hexane-acetone-ethyl acetate mixtures (60:30:20 volume ratio) to recover neutral compounds including tetrahydrocannabinol and 11-hydroxy-tetrahydrocannabinol [21].

Secondary elution utilizes acidified organic solvents, typically hexane-ethyl acetate-glacial acetic acid (75:25:2.5 volume ratio), to recover carboxylic acid metabolites [21] [24]. This sequential approach prevents cross-contamination while maximizing recovery for all analyte classes [21].

Recovery efficiency optimization demonstrates that acetone addition to hexane-ethyl acetate elution solvents significantly improves neutral cannabinoid recovery while maintaining carboxylic acid retention on the sorbent [21]. This modification enables clean separation of compound classes without compromising analytical sensitivity [21].

Derivatization Strategies for Enhanced Chromatographic Resolution

Chemical derivatization serves multiple critical functions in cannabinoid analysis, including improvement of thermal stability, enhancement of chromatographic behavior, and modification of mass spectrometric fragmentation patterns [26] [27].

Silylation Reagent Selection and Optimization

N,O-bis(trimethylsilyl)trifluoroacetamide with 1 percent trimethylchlorosilane represents the most widely employed derivatization reagent for cannabinoid analysis [1] [21] [27]. This combination provides complete derivatization of hydroxyl and carboxyl functional groups while maintaining thermal stability during gas chromatographic analysis [27].

Reaction conditions typically employ 50 microliters of derivatization reagent at 70 degrees Celsius for 30 minutes [1] [21]. These parameters ensure complete reaction while minimizing degradation of thermally labile cannabinoids [28] [27]. The addition of trimethylchlorosilane as a catalyst significantly enhances reaction kinetics and completeness [27].

Alternative silylation reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide, which demonstrates reduced artifact formation compared to N,O-bis(trimethylsilyl)trifluoroacetamide [28] [27]. However, this reagent typically provides lower sensitivity, requiring optimization of reaction conditions to achieve comparable analytical performance [28].

Specialized Derivatization Approaches

For enhanced sensitivity in negative chemical ionization mass spectrometry, trifluoroacetic anhydride combined with 1,1,1,3,3,3-hexafluoroisopropanol provides superior analytical performance [21] [29]. This derivatization approach proves particularly effective for carboxylic acid metabolites, achieving sub-picogram detection limits [21].

Methylation-silylation procedures, employing diazomethane followed by silylation, demonstrate significantly improved signal response for cannabinoid acids [28]. This two-step approach reduces steric hindrance effects and provides more complete derivatization of carboxyl groups [28]. However, the requirement for diazomethane synthesis limits routine application due to safety and practical considerations [28].

Derivatization Impact on Analytical Performance

Proper derivatization significantly enhances chromatographic resolution and peak shape for cannabinoid analysis [27]. Silylated cannabinoids demonstrate improved thermal stability, enabling higher injection port temperatures and more robust analytical conditions [26] [27].

Mass spectrometric fragmentation of derivatized cannabinoids provides characteristic ion patterns that enhance identification certainty [28] [27]. The trimethylsilyl group produces distinctive fragment ions at mass-to-charge ratio 73, serving as a diagnostic marker for successful derivatization [28].

Derivatization efficiency directly impacts method sensitivity and reproducibility [28] [27]. Incomplete derivatization results in peak splitting and reduced signal intensity, emphasizing the importance of optimized reaction conditions [27]. Quality control measures, including derivatization blanks and standard monitoring, ensure consistent analytical performance [26] [27].

XLogP3

5.7

Dates

Last modified: 04-14-2024
1.Bland, T.M.,Haining, R.L.,Tracy, T.S., et al. CYP2C-catalyzed Δ9-tetrahydrocannabinol metabolism: Kinetics, pharmacogenetics and interaction with phenytoin. Biochem. Pharmacol. 70(7), 1096-1103 (2005).

Explore Compound Types